2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide

anti-virulence type III secretion system Pseudomonas aeruginosa

2-(4-Chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide (CAS 899731-46-5) is a synthetic small molecule classified as a phenoxyacetamide-based inhibitor of the bacterial type III secretion system (T3SS). This compound is part of a structurally optimized series designed to block the secretion and translocation of virulence effector proteins in Gram-negative pathogens, most notably Pseudomonas aeruginosa, without exerting direct bactericidal pressure that drives resistance.

Molecular Formula C18H19ClN2O4S
Molecular Weight 394.87
CAS No. 899731-46-5
Cat. No. B2609461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide
CAS899731-46-5
Molecular FormulaC18H19ClN2O4S
Molecular Weight394.87
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H19ClN2O4S/c19-14-3-9-17(10-4-14)25-13-18(22)20-15-5-7-16(8-6-15)21-11-1-2-12-26(21,23)24/h3-10H,1-2,11-13H2,(H,20,22)
InChIKeyAHDYHDOSCPHBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide (CAS 899731-46-5): A Targeted T3SS Virulence Blocker


2-(4-Chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide (CAS 899731-46-5) is a synthetic small molecule classified as a phenoxyacetamide-based inhibitor of the bacterial type III secretion system (T3SS) [1]. This compound is part of a structurally optimized series designed to block the secretion and translocation of virulence effector proteins in Gram-negative pathogens, most notably Pseudomonas aeruginosa, without exerting direct bactericidal pressure that drives resistance [2]. Its core scaffold features a 4-chlorophenoxyacetyl group linked to a phenyl ring bearing a cyclic sulfonamide (1,1-dioxo-1lambda6,2-thiazinan-2-yl) moiety, a structural configuration patented by Microbiotix, Inc. for anti-virulence therapeutic applications [1].

Why Generic Substitution of T3SS-Targeting Phenoxyacetamides Can Fail: The Critical Role of the Thiazinane Dioxide Substituent


Attempts to substitute this compound with seemingly similar phenoxyacetamide T3SS inhibitors can fail because inhibitory potency and selectivity are exquisitely sensitive to the nature of the substituent on the phenoxide ring and the amide nitrogen [2]. Systematic SAR studies have shown that even subtle changes, such as replacing the 2,4-dichlorophenoxy group with a mono-halo or fluoro analog, can lead to a 5-fold or greater loss in secretion inhibitory activity [2]. The 1,1-dioxo-1lambda6,2-thiazinan-2-yl group present in this compound is a structurally distinct, cyclic sulfonamide that is not represented in the foundational SAR series [REFS-1, REFS-2]. Therefore, its contribution to potency, solubility, and off-target profile cannot be predicted by extrapolation from analogs bearing simple linear sulfonamides or methylenedioxybenzyl groups.

Quantitative Differentiation Guide: 2-(4-Chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide vs. Closest Analogs


Structural Divergence from the Foundational 2,4-Dichlorophenoxy T3SS Inhibitor Series: A Unique Cyclic Sulfonamide Substituent

The foundational SAR study of phenoxyacetamide T3SS inhibitors established that the 2,4-dichlorophenoxy group is critical for potency, with compound 1 (2-(2,4-dichlorophenoxy)-N-(piperonyl)propanamide) exhibiting a secretion IC50 of 7.8 µM and a translocation IC50 of 11 µM [2]. The target compound replaces the piperonyl group with a 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl group, a cyclic sulfonamide not evaluated in that foundational study. This structural modification introduces a sulfonamide moiety within a conformationally constrained ring, which is predicted to alter hydrogen-bonding capacity, lipophilicity, and target binding kinetics compared to the parent piperonyl amide [1]. No direct head-to-head quantitative comparison data are publicly available; this evidence is tagged as Class-level inference based on the documented SAR landscape.

anti-virulence type III secretion system Pseudomonas aeruginosa

Mono-Chloro vs. Dichloro Phenoxy Substitution: Implications for Potency Based on Class-Level SAR

The foundational SAR paper reports that removal of one chlorine atom from the 2,4-dichlorophenoxy group (as in compound 12a, which has a 4-chlorophenoxy group) results in a secretion IC50 of 27.0 µM, compared to 7.8 µM for the 2,4-dichloro parent compound 1 [2]. The target compound bears a 4-chlorophenoxy group, which, based on this SAR data, is expected to exhibit reduced intrinsic potency compared to 2,4-dichlorophenoxy analogs. However, the target compound also contains the unique cyclic sulfonamide substituent, which may partially compensate for this potency loss through enhanced binding interactions [1]. This evidence is a Cross-study comparable observation derived from the disclosed SAR dataset.

structure-activity relationship phenoxyacetamide T3SS inhibition

Patent-Backed IP Position: Exclusive Composition of Matter Coverage for Cyclic Sulfonamide Phenoxyacetamides

US Patent 9,340,551 B2 explicitly claims compounds of formula I that include a cyclic sulfonamide (W substituent) attached to the phenyl ring, as exemplified by the 1,1-dioxo-1lambda6,2-thiazinan-2-yl group present in the target compound [1]. This granted patent provides composition of matter protection for this specific compound and its analogs. In contrast, the foundational phenoxyacetamide lead series, such as compound 1 (2-(2,4-dichlorophenoxy)-N-(piperonyl)propanamide), lacks this specific cyclic sulfonamide substitution and is not covered by the same patent claims [2]. This represents a Direct head-to-head comparison of intellectual property status, which is a critical consideration for commercial procurement and development.

intellectual property anti-infective chemical patent

Predicted Physicochemical Differentiation: Cyclic Sulfonamide vs. Piperonyl Amide on Lipophilicity and Solubility

The target compound's 1,1-dioxo-1lambda6,2-thiazinan-2-yl group is a polar, hydrogen-bond-accepting cyclic sulfonamide that is expected to reduce logP and increase aqueous solubility relative to the lipophilic piperonyl group of compound 1 [REFS-1, REFS-2]. The foundational SAR study noted that reducing lipophilicity, as achieved with the pyridyl analog 16 (secretion IC50 5.6 µM), can improve drug-like properties without sacrificing potency [2]. While no experimental solubility or logP data for the target compound are available, the structural rationale for improved developability is strong. This evidence is Supporting evidence based on class-level principles and is relevant for prioritizing compounds in lead optimization.

drug-like properties cyclic sulfonamide ADME prediction

Optimal Application Scenarios for 2-(4-Chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide in Anti-Virulence Research


Hit-to-Lead Optimization Campaigns Targeting P. aeruginosa Virulence

This compound is ideally suited as a starting point for medicinal chemistry programs aiming to improve upon the potency and drug-like properties of the original phenoxyacetamide leads. Its unique cyclic sulfonamide substituent offers a distinct vector for exploring structure-activity relationships beyond the piperonyl and simple amide series described in the foundational literature [2]. Procurement of this compound enables direct head-to-head profiling against the industry-standard compound 1 to quantify gains in solubility, metabolic stability, and in vivo efficacy [1].

Mechanistic Studies of T3SS Needle Protein Binding

Due to its structurally differentiated cyclic sulfonamide moiety, this compound can be employed as a probe to investigate the binding pocket within the polymeric PscF needle protein of the T3SS. Comparative biophysical studies (e.g., SPR, ITC) with the parent piperonyl amide can reveal whether the sulfonamide group contributes additional polar contacts, thereby validating the needle protein as a target for rational drug design [1].

In Vivo Proof-of-Concept Studies Requiring Favorable ADME

For in vivo murine infection models, the predicted lower lipophilicity of this cyclic sulfonamide-containing compound may translate to superior pharmacokinetics compared to the more lipophilic lead compound 1. Researchers can prioritize this compound for mouse model studies of P. aeruginosa abscess formation or pneumonia, where adequate drug exposure and solubility are critical for achieving pharmacodynamic endpoints [1].

IP-Fortified Development Candidate Selection

Organizations seeking a composition of matter patent-protected T3SS inhibitor for potential commercial development should procure this compound as a starting scaffold. Its inclusion in US Patent 9,340,551 B2 ensures a clear intellectual property landscape, unlike earlier phenoxyacetamides that reside in the public domain. This facilitates partnership discussions, licensing, and investment in further preclinical development [1].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.